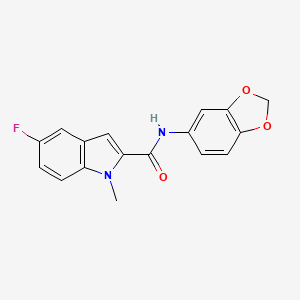![molecular formula C20H13N3O3S2 B12184753 4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12184753.png)
4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C20H13N3O3S2 and a molecular weight of 407.4655 This compound is notable for its unique structure, which includes a quinoline moiety, a thiazolidinone ring, and a benzamide group
Preparation Methods
The synthesis of 4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the formation of the thiazolidinone ring and subsequent coupling with the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Scientific Research Applications
4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidinone ring can inhibit specific enzymes, leading to various biological effects. These interactions result in the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and thiazolidinone-based molecules. Compared to these compounds, 4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Examples of similar compounds include 2-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide and 4-hydroxy-2-quinolones .
Properties
Molecular Formula |
C20H13N3O3S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H13N3O3S2/c24-15-9-6-13(7-10-15)18(25)22-23-19(26)17(28-20(23)27)11-14-8-5-12-3-1-2-4-16(12)21-14/h1-11,24H,(H,22,25)/b17-11- |
InChI Key |
PYRCPTSHVJTCHN-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12184678.png)
![4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid](/img/structure/B12184685.png)
![ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12184688.png)
![9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12184696.png)

![1-[(4-fluorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B12184708.png)
![Thiazolo[4,5-d]thiazole, 2,5-diphenyl-](/img/structure/B12184709.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12184715.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[(3-methoxypropyl)amino]acetamide](/img/structure/B12184719.png)

amine](/img/structure/B12184723.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetyl}urea](/img/structure/B12184741.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B12184743.png)
